molecular formula C6H10ClN3 B11784950 2-(1H-Pyrrol-1-yl)acetimidamide hydrochloride

2-(1H-Pyrrol-1-yl)acetimidamide hydrochloride

Cat. No.: B11784950
M. Wt: 159.62 g/mol
InChI Key: FQUJACGBKZCGRJ-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)acetimidamide hydrochloride is a chemical compound with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol . It is a heterocyclic aromatic compound that contains a pyrrole ring, which is a five-membered ring with one nitrogen atom. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-1-yl)acetimidamide hydrochloride typically involves the reaction of 2-(1H-pyrrol-1-yl)ethanamine with an appropriate amidating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-1-yl)acetimidamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(1H-Pyrrol-1-yl)acetimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-1-yl)acetimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the presence of the pyrrole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in research make it a valuable compound in scientific studies.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

2-pyrrol-1-ylethanimidamide;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c7-6(8)5-9-3-1-2-4-9;/h1-4H,5H2,(H3,7,8);1H

InChI Key

FQUJACGBKZCGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CC(=N)N.Cl

Origin of Product

United States

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